Methyl 3-methyl-1H-indazole-4-carboxylate
Description
Significance of the Indazole Nucleus in Chemical Sciences
The indazole nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. pnrjournal.com While indazole-based alkaloids are rare in nature, synthetic derivatives exhibit a vast array of pharmacological properties. pnrjournal.comaustinpublishinggroup.comnih.gov This has made the indazole scaffold a subject of intense investigation in the quest for new therapeutic agents. pnrjournal.comaustinpublishinggroup.com
The significance of the indazole nucleus is underscored by its presence in numerous approved drugs and clinical candidates. chemicalbook.com For example, Pazopanib is a tyrosine kinase inhibitor used for treating renal cell carcinoma, and Niraparib is an anticancer agent for various types of cancer. nih.gov Other derivatives have shown promise as anti-inflammatory, antiarrhythmic, antifungal, antibacterial, anti-HIV, and neuroprotective agents. nih.govnih.gov The functional versatility of the indazole ring allows it to serve as both a core scaffold and a key substituent in drug design, enabling the fine-tuning of a molecule's biological activity. researchgate.net Beyond pharmaceuticals, indazole derivatives are also explored in agrochemicals and as corrosion inhibitors. bloomtechz.comresearchgate.net
Structural Features and Tautomerism of the 1H-Indazole System
Indazole (C₇H₆N₂) is a ten-π electron aromatic system resulting from the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. chemicalbook.comnih.gov This structure gives it chemical properties that resemble both pyridine (B92270) and pyrrole. nih.gov A key characteristic of the indazole system is the phenomenon of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net
Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole. austinpublishinggroup.comnih.gov The 1H-tautomer, often referred to as the benzenoid form, is thermodynamically more stable and is the predominant form in the gas phase, in solution, and in the solid state. chemicalbook.comresearchgate.netnih.gov In contrast, the 2H-tautomer is the less stable quinonoid form. researchgate.net
Theoretical and experimental studies have quantified this stability difference. The free energy of the 1H-tautomer is lower than that of the 2H-tautomer by approximately 2.3-3.6 kcal/mol (or about 15 kJ/mol). chemicalbook.comnih.gov Consequently, 1H-indazole is the major tautomer observed under most conditions. nih.govresearchgate.net A third tautomer, 3H-indazole, is uncommon and not typically a significant contributor to the equilibrium. austinpublishinggroup.comchemicalbook.com
| Tautomer | Common Name | Relative Stability | Energy Difference (from 1H-tautomer) |
|---|---|---|---|
| 1H-Indazole | Benzenoid | Most Stable | 0 kcal/mol |
| 2H-Indazole | Quinonoid | Less Stable | ~2.3-3.6 kcal/mol chemicalbook.com |
The presence of two nitrogen atoms in the indazole ring leads to positional isomerism when a substituent is introduced at one of these nitrogens. This results in the formation of N1- and N2-substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the solvent, the base used, and the nature of the electrophile (alkylating or acylating agent). nih.gov Steric and electronic effects of other substituents on the indazole ring also play a crucial role in directing the substitution. researchgate.netwuxibiology.com
Generally, the N1-substituted isomers are the thermodynamically more stable products, while the N2-isomers are often the kinetically favored products. nih.govresearchgate.net This difference in reactivity and stability can be exploited to achieve regioselective synthesis. For example, alkylation under basic conditions often yields a mixture of N1 and N2 products, whereas under mildly acidic conditions, N2-alkylation can be favored. researchgate.net Researchers have developed specific protocols to selectively synthesize either the N1 or N2 isomer by carefully choosing reagents and conditions, such as using sodium hydride in tetrahydrofuran (B95107) for N1-selectivity or employing specific alkylating agents like alkyl 2,2,2-trichloroacetimidates for high N2-selectivity. researchgate.netwuxibiology.com
Overview of Academic Research on Indazole Derivatives, with Specific Reference to Methyl-Substituted Indazoles and Indazole Carboxylates
Academic and industrial research on indazole derivatives is extensive, driven by their potential applications in medicine and materials science. bloomtechz.com A significant portion of this research focuses on the synthesis and functionalization of the indazole core to create libraries of compounds for biological screening.
Methyl-Substituted Indazoles: The introduction of a methyl group can significantly influence a molecule's properties. In the context of indazoles, regioselective methylation to produce 1-methyl or 2-methyl derivatives is a subject of study. researchgate.net For instance, the synthesis of 1-methylindazole-3-carboxylic acid is a key step in the preparation of the antiemetic drug Granisetron. google.com The position of the methyl group is critical; for example, in one study, an N(1)-benzyl substituted indazole showed biological activity while its N(2)-benzyl isomer did not. austinpublishinggroup.com
Indazole Carboxylates: The indazole carboxylate moiety, particularly the indazole-3-carboxylate, is a common feature in many synthetic indazoles. Methyl 1H-indazole-3-carboxylate is a key intermediate for synthesizing a variety of compounds, including inhibitors of protein kinases and human neutrophil elastase. chemicalbook.combloomtechz.com Research has explored the direct and selective alkylation of indazole-3-carboxylic acid and its esters to produce specific N1- or N2-alkylated products, which are precursors to synthetic cannabinoids and other bioactive molecules. researchgate.netresearchgate.netnih.gov Indazole carboxylic acids themselves have also been investigated for various biological activities, including non-hormonal male contraception. austinpublishinggroup.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-methyl-2H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-9-7(10(13)14-2)4-3-5-8(9)12-11-6/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXVRIUISHNWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Methyl 3 Methyl 1h Indazole 4 Carboxylate Derivatives
Overview of Functionalization Reactions on the Indazole Core
The functionalization of the indazole core is a key strategy for the synthesis of diverse molecular architectures. These reactions primarily involve modifications at the nitrogen atoms (N1 and N2) and the carbon atoms of the bicyclic ring system.
One of the most common functionalization strategies is N-alkylation . The direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. scilit.com The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the electronic and steric effects of the substituents on the indazole ring. nih.govnih.gov For instance, in the case of indazole methyl carboxylates, the position of the ester group significantly impacts the N1/N2 ratio. nih.gov Studies on related indazole systems have shown that the use of sodium hydride in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. nih.gov A thermodynamically driven approach has also been developed to achieve high selectivity for N1-alkylation. nih.gov
Another important class of functionalization reactions is metal-catalyzed cross-coupling , such as the Suzuki-Miyaura reaction. These reactions are typically preceded by halogenation of the indazole ring to introduce a reactive handle. scilit.comchim.it For example, a bromo or iodo group can be introduced onto the benzene (B151609) portion of the indazole ring, which can then participate in palladium-catalyzed coupling with various boronic acids to form C-C bonds.
The indazole ring can also undergo cycloaddition reactions . The electron-rich nature of the pyrazole (B372694) moiety allows it to participate in [3+2] cycloadditions with various dipolarophiles, leading to the formation of more complex heterocyclic systems.
Reactions Involving the Methyl Ester Group
The methyl ester group at the C4 position is a versatile functional handle that can be readily transformed into other functionalities.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF. The resulting carboxylic acid can then serve as a precursor for a variety of other functional groups.
One of the most important applications of the carboxylic acid intermediate is the formation of amides . This is generally accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) can be used to directly couple the carboxylic acid with an amine.
The methyl ester can also undergo reduction to the corresponding primary alcohol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. The resulting hydroxymethyl group can be further functionalized, for instance, through oxidation or conversion to a leaving group for subsequent substitution reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System
The indazole ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the existing substituents. masterorganicchemistry.comyoutube.com
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur on the benzene portion of the indazole ring. The directing effects of the substituents on the ring are crucial in determining the position of substitution. The methyl group at C3 is an activating, ortho-, para-directing group, while the methyl carboxylate at C4 is a deactivating, meta-directing group. The N-H proton of the pyrazole ring can also influence the reactivity and regioselectivity. For the title compound, electrophilic attack would be expected to occur at positions C5 or C7, influenced by the combined electronic effects of the substituents.
Nucleophilic aromatic substitution (SNA_r) is less common on the unsubstituted benzene ring of indazole but can occur if the ring is activated by strongly electron-withdrawing groups or in the presence of a suitable leaving group, such as a halogen. For example, a chloro or fluoro substituent on the benzene ring can be displaced by nucleophiles under appropriate conditions.
Further Derivatization Strategies Utilizing Specific Substituents (e.g., Halogenation, Methylation)
Building upon the fundamental reactions, further derivatization can be achieved by introducing specific substituents that act as handles for subsequent transformations.
Halogenation is a key strategy for introducing a versatile functional group onto the indazole ring. chim.it Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. chim.it The position of halogenation will depend on the reaction conditions and the existing substitution pattern. For instance, in related indazole systems, halogenation has been directed to various positions on the benzene ring. chim.it
Once a halogen is installed, it opens the door to a plethora of metal-catalyzed cross-coupling reactions . The Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
Methylation can occur at several positions. N-methylation at N1 or N2 is a common transformation, as discussed in the functionalization of the indazole core. google.com C-methylation of the aromatic ring is less straightforward and would typically be achieved through a multi-step sequence, for example, via a halogenated intermediate and a subsequent cross-coupling reaction with an appropriate organometallic reagent.
The following table provides examples of reaction conditions for transformations analogous to those that could be applied to Methyl 3-methyl-1H-indazole-4-carboxylate, based on literature for related indazole derivatives.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |
| N-Alkylation | Methyl 5-bromo-1H-indazole-3-carboxylate | Isobutyl bromide, K₂CO₃, DMF, 120 °C | Methyl 5-bromo-1-isobutyl-1H-indazole-3-carboxylate | 47% | nih.gov |
| Hydrolysis | Methyl 1H-indazole-3-carboxylate | NaOH, Methanol/Water | 1H-Indazole-3-carboxylic acid | - | chemicalbook.com |
| Amide Coupling | 1-Methylindazole-3-carboxylic acid | Thionyl chloride, then endo-9-methyl-9-azabicyclo[3.3.1]nonane-3-amine, triethylamine | N-(endo-9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide | - | google.com |
| Bromination | 6-Bromoindazole | NBS, NaOH, silica | 3,6-Dibromoindazole | - | chim.it |
| Suzuki Coupling | 5-Bromo-1H-indazol-3-amine | Arylboronic acid ester, PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90 °C | 5-Aryl-1H-indazol-3-amine | - | - |
Spectroscopic and Structural Characterization of Methyl 3 Methyl 1h Indazole 4 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopywiley-vch.dersc.orgbeilstein-journals.orgchemicalbook.comnih.gov
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For Methyl 3-methyl-1H-indazole-4-carboxylate, a combination of 1D and 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals. While specific data for the title compound is not extensively reported, analysis of its structural analogues allows for a detailed prediction of its spectral characteristics.
¹H NMR Analysis of Chemical Shifts and Coupling Patternsbeilstein-journals.orgchemicalbook.comnih.gov
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the two methyl groups, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons on the benzene (B151609) ring portion of the indazole core would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position and their coupling with adjacent protons. The N-H proton of the indazole ring is expected to appear as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its exact position can be sensitive to the solvent and concentration. wiley-vch.dechemicalbook.com
The two methyl groups would appear as sharp singlets in the upfield region of the spectrum. The C3-methyl protons are anticipated to resonate around δ 2.5-2.7 ppm, while the ester methyl protons would be found further downfield, typically around δ 3.9 ppm, due to the deshielding effect of the adjacent oxygen atom. rsc.orgchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | > 10.0 | Broad Singlet |
| Aromatic-H | 7.0 - 8.5 | Multiplets |
| O-CH₃ (Ester) | ~ 3.9 | Singlet |
| C3-CH₃ | ~ 2.6 | Singlet |
Note: These are predicted values based on the analysis of structurally similar indazole derivatives.
¹³C NMR Analysis for Carbon Framework Elucidationbeilstein-journals.orgresearchgate.net
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbonyl carbon of the ester group is the most deshielded, expected to appear in the δ 160-170 ppm region. The aromatic and heterocyclic carbons of the indazole ring would resonate in the range of approximately δ 110-145 ppm. The specific chemical shifts would help in differentiating the individual carbons of the bicyclic system. The methyl carbon of the ester group (O-CH₃) would appear around δ 52 ppm, while the C3-methyl carbon is expected at a higher field, around δ 12-15 ppm. rsc.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic/Heterocyclic-C | 110 - 145 |
| O-CH₃ (Ester) | ~ 52 |
| C3-CH₃ | 12 - 15 |
Note: These are predicted values based on the analysis of structurally similar indazole derivatives.
Advanced 2D NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HSQC, HMBC)ipb.ptresearchgate.net
To confirm the assignments made from 1D NMR spectra and to establish the connectivity within the molecule, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. This would be particularly useful in assigning the protons of the aromatic ring by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal to the carbon it is attached to, for instance, confirming the assignment of the methyl protons to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This powerful technique is crucial for piecing together the entire molecular structure. For example, HMBC would show correlations from the C3-methyl protons to the C3 and C3a carbons of the indazole ring, and from the ester methyl protons to the carbonyl carbon, thus confirming the placement of these groups. researchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)rsc.orgnih.govcaymanchem.com
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 190. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 159. Another characteristic fragmentation could be the loss of the entire ester group (-COOCH₃), resulting in a fragment at m/z 131. Further fragmentation of the indazole ring system would also be observed. rsc.org
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.orgnih.gov GC-MS can be used for the separation and identification of the compound in a mixture, with the mass spectrometer providing definitive structural confirmation of the eluted component.
Infrared (IR) Spectroscopy for Functional Group Identificationwiley-vch.dersc.orgpressbooks.publibretexts.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. pressbooks.publibretexts.org
One of the most prominent peaks in the spectrum would be the C=O stretching vibration of the ester functional group, which typically appears as a strong, sharp band in the range of 1700-1730 cm⁻¹. The C-O stretching of the ester would be visible in the 1200-1300 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ range. wiley-vch.dersc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Indazole) | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Determinationnih.goviucr.orgresearchgate.netmdpi.com
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.
While a crystal structure for this compound is not publicly available, analysis of closely related indazole derivatives, such as 1-Methyl-1H-indazole-3-carboxylic acid and Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, provides insight into the likely solid-state conformation. nih.govresearchgate.net
It is expected that the indazole ring system is essentially planar. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the N-H group of the indazole ring and the carbonyl oxygen of the ester group of a neighboring molecule, forming dimers or extended chains. researchgate.net The planarity of the indazole system and the presence of the ester group could also lead to π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal structure. iucr.org
Single Crystal X-ray Diffraction Analysis of Indazole Derivatives
For instance, the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals key features of the indazole core. researchgate.net In this compound, the asymmetric unit contains two independent molecules. The indazole ring system is essentially planar, a common feature for such aromatic heterocyclic systems.
Another relevant analogue is Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . nih.gov Its crystal structure shows that the indazole ring is nearly coplanar with the methyl ester group, suggesting conjugation between the aromatic ring and the ester moiety. nih.gov The C3–C(ester) bond distance of 1.4790 (14) Å further supports this observation. nih.gov The molecule is composed of two main planar segments, the indazole-ester system and the 4-fluorobenzyl group, which are connected at the N1 position. nih.gov
The crystallographic data for these and other indazole analogues are summarized in the interactive table below, showcasing the common geometric parameters.
Interactive Data Table: Crystallographic Data for Selected Indazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | Monoclinic | P2₁/n | 7.5470(15) | 14.873(3) | 14.924(3) | 93.10(3) | researchgate.net |
| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | C₁₆H₁₃FN₂O₂ | Monoclinic | P2₁/n | 5.04322(3) | 18.11509(13) | 14.46487(10) | 90.4600(6) | nih.gov |
| (1H-Indazol-1-yl)methanol | C₈H₈N₂O | Monoclinic | P2₁/c | 8.169(2) | 10.999(3) | 8.356(2) | 98.88(3) | nih.gov |
| (6-Nitro-1H-indazol-1-yl)methanol | C₈H₇N₃O₃ | Monoclinic | P2₁/c | 11.758(4) | 7.641(2) | 9.544(3) | 94.77(3) | nih.gov |
Analysis of Supramolecular Architecture and Intermolecular Interactions
In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid , the molecules form inversion dimers through strong O–H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net This is a common and robust supramolecular synthon for carboxylic acids. Additionally, weaker C–H···O interactions are observed, further stabilizing the crystal packing. researchgate.net
For Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , which lacks the acidic proton of a carboxylic acid, the intermolecular interactions are different. The crystal packing is characterized by several weak hydrogen-bond-like interactions. nih.gov For example, C13–H13···N2 and C6–H6A···O15 interactions link adjacent molecules related by an inversion center, forming dimers. nih.gov The extended structure is further stabilized by other non-classical hydrogen bonds and a weak C–H···π interaction. nih.gov
The study of (1H-indazol-1-yl)methanol derivatives also highlights the importance of hydrogen bonding. In the crystal structures of (1H-indazol-1-yl)methanol and its nitro-substituted analogues, molecules form dimers through intermolecular O–H···N hydrogen bonds, where the hydroxyl group of one molecule interacts with the N2 atom of a neighboring molecule. nih.gov
These examples demonstrate that the nature and substitution pattern of the indazole ring significantly influence the types of intermolecular interactions and the resulting supramolecular architecture.
Other Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy)
While X-ray diffraction provides unparalleled detail about the static structure in a crystal, other spectroscopic techniques offer complementary information about the vibrational properties of molecules. Raman spectroscopy, an inelastic light scattering technique, is particularly useful for characterizing the vibrational modes of a molecule and can provide a detailed fingerprint for identification and structural analysis.
A Raman spectrum provides information on molecular vibrations, similar to infrared (IR) spectroscopy, but with different selection rules. This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For heterocyclic compounds like indazole derivatives, Raman spectroscopy can be used to identify characteristic ring breathing modes and stretching vibrations of substituents. For example, the stretching mode of the N≡N bond in diazonium salts gives a very strong and characteristic Raman signal. researchgate.net
Structure Activity Relationship Sar Investigations of Indazole Derivatives with Carboxylate Functionality
General Principles and Methodologies of SAR in the Context of the Indazole Scaffold
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.com For the indazole scaffold, SAR investigations typically involve systematically modifying the core structure and observing the resulting changes in efficacy. benthamdirect.comnih.gov This process allows researchers to identify key structural features responsible for the desired pharmacological effects.
Methodologies employed in SAR studies of indazole derivatives include:
Chemical Synthesis: The creation of a library of analogues with variations at different positions of the indazole ring. researchgate.net This can involve introducing or modifying substituents on both the benzene (B151609) and pyrazole (B372694) rings.
In Vitro and In Vivo Assays: Biological evaluation of the synthesized compounds to determine their activity against a specific target, such as an enzyme or receptor. researchgate.net
Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to predict the activity of new derivatives and to understand the interactions between the indazole compounds and their biological targets at a molecular level.
The indazole nucleus exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being generally more stable. nih.govnih.gov The position of the nitrogen atom and the substituents on the ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. nih.gov
Positional Effects of Substituents on Indazole Derivatives
The placement of substituents on the indazole ring is a critical determinant of biological activity. researchgate.netnih.gov Variations in the position of functional groups can lead to profound differences in potency, selectivity, and pharmacokinetic properties.
Alkylation or arylation at the N1 or N2 position of the indazole ring is a common strategy to explore the SAR of this scaffold. researchgate.netexlibrisgroup.com N-substitution can significantly impact a compound's properties by:
Altering Tautomeric Preference: Directing the substituent to either the N1 or N2 position can lock the molecule in a specific tautomeric form, which can be crucial for activity.
Modifying Lipophilicity and Solubility: The nature of the N-substituent can be tuned to optimize the drug-like properties of the molecule. For example, the introduction of a benzyl (B1604629) group at the N1 position has been explored in the development of various bioactive indazoles. nih.gov
Introducing New Interaction Points: The N-substituent can provide additional points of interaction with the biological target, potentially increasing binding affinity and efficacy. exlibrisgroup.com
Studies have shown that the regioselectivity of N-alkylation is influenced by the nature of the substituent on the indazole ring and the alkylating agent used. acs.org
Role of Specific Functional Groups and Their Influence on Molecular Recognition and Ligand Efficacy
The specific functional groups attached to the indazole scaffold are critical for molecular recognition and ligand efficacy. nih.govnih.gov These groups dictate the types of non-covalent interactions a molecule can form with its biological target, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.
For a molecule like Methyl 3-methyl-1H-indazole-4-carboxylate, the key functional groups and their potential roles are:
Indazole NH: The proton on the pyrazole nitrogen can act as a hydrogen bond donor. nih.gov
Methyl Group (C3): This group can engage in hydrophobic interactions within the binding pocket.
Carboxylate Group (C4): The ester moiety can act as a hydrogen bond acceptor. Hydrolysis to the corresponding carboxylic acid would introduce a potent hydrogen bond donor and acceptor, as well as the potential for ionic interactions.
Bioisosteric Replacements and Scaffold Hopping within the Indazole Framework
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.comrsc.org
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov For instance, a carboxylic acid could be replaced by a tetrazole or a hydroxamic acid to maintain acidic character while potentially improving other properties. In the context of the indazole scaffold, various bioisosteric replacements have been explored. For example, replacing a methoxy (B1213986) group with an indazole has been shown to result in lower plasma protein binding. cambridgemedchemconsulting.com
Scaffold hopping is a more drastic approach where the core scaffold of a molecule is replaced with a structurally different one while aiming to retain similar biological activity. rsc.orgtmu.edu.tw This can lead to the discovery of novel chemical series with improved properties or different intellectual property landscapes. For indazole derivatives, scaffold hopping could involve replacing the indazole core with other bicyclic heteroaromatic systems like benzimidazole, imidazopyridine, or indole. nih.govrsc.org The success of such a strategy depends on the new scaffold's ability to present the key pharmacophoric elements in a similar spatial arrangement to the original indazole.
Synthetic Applications and Precursor Utility of Methyl 3 Methyl 1h Indazole 4 Carboxylate
Methyl 3-methyl-1H-indazole-4-carboxylate as a Versatile Synthetic Intermediate
This compound serves as a crucial starting material in multi-step synthetic sequences. The ester and the N-H of the indazole ring are primary sites for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The indazole nitrogen can undergo N-alkylation or N-arylation to introduce a wide range of substituents.
The synthesis of this intermediate itself is a key consideration for its application. While specific synthetic routes for this compound are not extensively detailed in readily available literature, general methods for the synthesis of substituted indazoles can be inferred. These often involve the cyclization of appropriately substituted o-aminobenzonitriles or related precursors. bloomtechz.com The strategic placement of the methyl group at the 3-position and the methyl carboxylate at the 4-position is critical for its subsequent use in building more complex molecular architectures.
The versatility of this intermediate is highlighted by its use in creating libraries of compounds for screening purposes. The ability to readily modify two different positions on the molecule allows for the generation of a diverse set of derivatives from a single, common precursor.
Derivatization for the Construction of Complex Indazole-Containing Molecules
The chemical reactivity of this compound allows for its elaboration into a variety of more complex structures. The derivatization strategies primarily focus on the ester and the indazole nitrogen.
Ester Modification: The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-methyl-1H-indazole-4-carboxylic acid. This carboxylic acid is a key intermediate for the formation of amide bonds. thermofisher.com Coupling reactions with a diverse range of primary and secondary amines, facilitated by standard peptide coupling reagents, can be employed to generate a library of indazole-4-carboxamides. This approach is fundamental in medicinal chemistry for exploring the structure-activity relationships of potential drug candidates.
N-H Functionalization: The nitrogen atom of the indazole ring can be functionalized through various reactions. N-alkylation, using alkyl halides or other electrophiles, introduces substituents that can significantly influence the biological activity and physicochemical properties of the resulting molecule. nih.gov For instance, the introduction of a benzyl (B1604629) group at the N-1 position has been demonstrated in related indazole systems. nih.gov This modification can be crucial for optimizing target engagement and pharmacokinetic profiles.
The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the indazole core, leading to the development of novel and potent bioactive compounds.
Role in Rational Drug Design Programs for Novel Chemical Entities
The indazole scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. bloomtechz.com As a result, indazole-containing compounds have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. nih.govresearchgate.net
This compound serves as a valuable starting point in rational drug design programs aimed at discovering novel chemical entities. Its utility stems from its role as a scaffold that can be systematically modified to optimize interactions with a specific biological target. For example, the synthesis of a series of N-phenylindazole diarylureas as potential anti-cancer agents has been reported, starting from a related indazole carboxylate intermediate. researchgate.net
In such programs, computational modeling and structure-based design are often employed to guide the synthesis of new derivatives. The known structure of this compound allows medicinal chemists to design modifications that are predicted to enhance binding affinity and selectivity for the target protein. The subsequent synthesis and biological evaluation of these designed molecules provide critical feedback for the next cycle of design.
The development of potent and selective inhibitors of protein kinases is a prominent area where indazole derivatives have shown significant promise. chemicalbook.com The ability to functionalize the indazole core at multiple positions, as enabled by intermediates like this compound, is essential for fine-tuning the interactions with the ATP-binding site of these enzymes.
Conclusion and Future Research Directions
Summary of Key Findings on Methyl 3-methyl-1H-indazole-4-carboxylate Research
Direct and detailed research literature focusing exclusively on this compound is notably sparse. However, by examining its structural components—the 3-methyl-1H-indazole core and the methyl-4-carboxylate group—we can infer its potential chemical behavior and significance.
Research on related isomers, such as indazole-3-carboxylic acid derivatives, shows they are crucial intermediates for creating a wide array of biologically active compounds, including synthetic cannabinoids and kinase inhibitors. nih.gov For example, 1H-indazole-3-carboxamide derivatives have been synthesized and show potential as inhibitors of human GSK-3. nih.gov Similarly, studies on 4-substituted indazoles have highlighted their potential in developing inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The synthesis of a related compound, 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid, has been achieved through a multi-step process, indicating that complex 3-methyl-indazole-carboxylates are of significant interest as pharmaceutical intermediates. researchgate.netresearchgate.net
These findings collectively suggest that this compound is a valuable target for synthetic chemists, likely serving as a versatile building block for creating novel compounds with potential applications in oncology and anti-inflammatory drug discovery. nih.govresearchgate.net
Emerging Trends in Indazole Chemistry Relevant to Carboxylate Derivatives
The field of indazole chemistry is dynamic, with several emerging trends directly applicable to carboxylate derivatives like this compound.
Novel Therapeutic Applications: Indazole derivatives are continuously being explored for new therapeutic roles. They are foundational to many FDA-approved drugs for treating various cancers. nih.govnih.gov Current research is expanding into their use as inhibitors of hypoxia-inducible factor (HIF)-1α for cancer treatment, as well as for their anti-inflammatory, antibacterial, and antiviral properties. nih.govresearchgate.net The carboxylate handle on the target molecule is particularly useful for creating diverse libraries of amides and esters to explore structure-activity relationships (SAR). nih.gov
Materials Science: Beyond pharmaceuticals, indazoles are gaining attention in materials chemistry. Their inherent photophysical properties make them suitable for applications in organic light-emitting devices (OLEDs). researchgate.net The specific substitution pattern of this compound could be tuned to create novel organic electronic materials.
Catalysis: The use of indazole derivatives as ligands in transition-metal catalysis is an expanding area. The electronic properties of the indazole ring can be modified to create highly efficient and selective catalysts for various organic transformations.
Future Avenues for Synthetic Methodology Development and Functionalization
Developing efficient and regioselective synthetic routes to functionalize the indazole core is a primary objective for chemists. Future research will likely focus on several key areas.
Direct C-H Functionalization: As a powerful tool for streamlining synthesis, C-H functionalization allows for the direct modification of the indazole core without the need for pre-functionalized starting materials. researchgate.netbits-pilani.ac.in Transition-metal catalysis, particularly with rhodium and manganese, has enabled the C-H activation and subsequent annulation or alkenylation of indazoles. researchgate.netnih.govnih.gov Future work could adapt these methods for the precise functionalization of the C5, C6, or C7 positions of this compound, providing rapid access to new analogues.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a sustainable and powerful method for organic synthesis. nih.govresearchgate.net This approach has been successfully used for the C3-amidation and the formation of the indazole N-N bond. nih.govacs.org Applying photoredox strategies to the synthesis and late-stage modification of indazole carboxylates could lead to novel, environmentally friendly synthetic pathways. rsc.org
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the discovery and optimization of new indazole derivatives. These technologies allow for rapid screening of reaction conditions and the synthesis of compound libraries with high efficiency and reproducibility.
Advanced Computational Approaches for Structure-Function Elucidation and Design of Indazole Derivatives
Computational chemistry is an indispensable tool for modern drug discovery and materials science, offering profound insights into the behavior of molecules like this compound.
Density Functional Theory (DFT): DFT calculations are routinely used to study the electronic structure, reactivity, and spectroscopic properties of indazole derivatives. nih.govrsc.org These calculations can predict the most likely sites for electrophilic or nucleophilic attack, explain the regioselectivity of reactions, and help elucidate complex reaction mechanisms, such as those in N-alkylation. nih.govresearchgate.net For the title compound, DFT could be used to predict its HOMO-LUMO energy gap, molecular electrostatic potential, and reactivity towards various functionalization reagents. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the dynamic behavior of molecules over time. youtube.com In drug design, MD simulations are used to understand how a ligand like an indazole derivative binds to a target protein. researchgate.netnih.gov By simulating the protein-ligand complex, researchers can assess the stability of the interaction, identify key binding residues, and calculate binding free energies, which helps in prioritizing compounds for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov For a library of derivatives based on the this compound scaffold, QSAR could identify the key steric and electronic features required for optimal activity, guiding the design of more potent molecules.
By leveraging these advanced computational methods, researchers can accelerate the design-synthesis-test cycle, leading to the more rapid development of novel indazole-based compounds with desired properties.
Q & A
Q. What are the key synthetic strategies for Methyl 3-methyl-1H-indazole-4-carboxylate, and how do reaction parameters influence yield and purity?
The synthesis typically involves cyclization of substituted precursors under reflux conditions, with solvent choice (e.g., ethyl acetate, DMF) and temperature control being critical. For example, intermediates are often crystallized at room temperature over several days to achieve high purity . Purification via column chromatography or recrystallization is essential to isolate the product, with yields dependent on stoichiometric ratios of reagents and avoidance of side reactions like over-oxidation .
Q. What structural features distinguish this compound, and how are they characterized?
The indazole core consists of a bicyclic structure with a methyl group at the 3-position and a carboxylate ester at the 4-position. Key characterization methods include:
Q. What are the common chemical transformations of this compound in medicinal chemistry?
The carboxylate ester enables hydrolysis to carboxylic acids under basic conditions, while the methyl group can participate in halogenation or cross-coupling reactions. For example, iodine substitution at the 3-position (as in Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate) facilitates Suzuki-Miyaura couplings for generating bioactive analogs .
Q. How is this compound utilized in receptor interaction studies?
Indazole derivatives are explored for binding to cannabinoid receptors (CB1/CB2), with structural analogs showing modulation of neurotransmitter release. Activity is assessed via competitive binding assays using radiolabeled ligands and functional assays (e.g., cAMP inhibition) .
Advanced Research Questions
Q. What crystallographic tools and software are recommended for resolving structural ambiguities in indazole derivatives?
- SHELX suite : For small-molecule refinement (SHELXL) and phasing (SHELXD/SHELXE), particularly with high-resolution data .
- Mercury CSD : Visualizes crystal packing and hydrogen-bonding networks, aiding in polymorphism analysis . Example: A study of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate used SHELXL for refinement, revealing intermolecular interactions critical for stability .
Q. How can researchers address contradictory bioactivity data in indazole-based compounds?
Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or impurities. Mitigation strategies include:
- Reproducibility checks : Validate results across multiple batches synthesized under controlled conditions .
- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
- Computational docking : Compare binding poses with known active/inactive analogs to identify false positives .
Q. What methodologies optimize reaction yields in halogenated indazole synthesis?
Q. How do computational models predict the pharmacokinetic properties of this compound analogs?
Tools like Molecular Dynamics (MD) and Quantitative Structure-Activity Relationship (QSAR) models assess logP, solubility, and metabolic stability. For example, fluorine substitution at the 4-position (as in Methyl 4-fluoro-1H-indazole-7-carboxylate) improves bioavailability by reducing first-pass metabolism .
Q. What stability challenges arise during storage, and how are they managed?
Indazole esters are prone to hydrolysis under humid conditions. Recommendations include:
Q. How can researchers validate synthetic pathways to avoid regioisomeric impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
